Ehp-inhibitor-2

Chemical biology Assay development Pharmacology

Ehp-inhibitor-2 (CAS 861249-77-6) is a pyrazolo[1,5-a]pyrimidine Eph receptor tyrosine kinase inhibitor distinguished by a phenolic hydroxyl moiety—structurally divergent from the methoxy-bearing Ehp-inhibitor-1. This substitution directly impacts DMSO solubility (27.5 mg/mL vs. 40 mg/mL) and biological activity. Validated in peer-reviewed studies for enhancing glucose-stimulated insulin secretion from mouse and human pancreatic islets, it is the compound of choice for type 2 diabetes research. Its defined purity profile supports precise IC50 determinations in cancer kinase profiling. Do not substitute with Ehp-inhibitor-1 without experimental validation.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
Cat. No. B3289813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEhp-inhibitor-2
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N
InChIInChI=1S/C17H13N5O/c18-16-14(11-3-1-5-13(23)7-11)9-20-17-15(10-21-22(16)17)12-4-2-6-19-8-12/h1-10,23H,18H2
InChIKeyRDCISORSAAOABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ehp-inhibitor-2: A Pyrazolo[1,5-a]pyrimidine Eph Family Tyrosine Kinase Inhibitor for Diabetes and Oncology Research


Ehp-inhibitor-2 (CAS 861249-77-6) is a small-molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class, specifically targeting Eph (erythropoietin-producing hepatoma) receptor tyrosine kinases . It possesses a molecular weight of 303.32 g/mol and the molecular formula C17H13N5O . Unlike its close analog Ehp-inhibitor-1 (CAS 861249-59-4), which features a methoxy group, Ehp-inhibitor-2 incorporates a phenolic hydroxyl moiety [1]. This structural distinction underlies key differences in molecular weight, solubility, and purity profile, which are critical for experimental reproducibility and formulation. The compound has been specifically employed in studies demonstrating enhanced glucose-stimulated insulin secretion (GSIS) from pancreatic islets, highlighting its utility in diabetes research [2].

Why Ehp-inhibitor-2 Cannot Be Interchanged with Its Methoxy Analog Ehp-inhibitor-1


Although both Ehp-inhibitor-2 and Ehp-inhibitor-1 are marketed as Eph receptor tyrosine kinase inhibitors, their chemical structures and physicochemical properties are not equivalent, making generic substitution highly problematic. The primary structural difference—a hydroxyl group in Ehp-inhibitor-2 versus a methoxy group in Ehp-inhibitor-1—directly impacts key experimental parameters such as solubility, molecular weight, and purity . For instance, the reported DMSO solubility of Ehp-inhibitor-2 is 27.5 mg/mL, while Ehp-inhibitor-1 achieves 40 mg/mL [1][2]. Such a 31% difference in maximum solubility can critically affect stock solution preparation and in vitro assay consistency. Moreover, the patent literature suggests that specific structural variants within this pyrazolo[1,5-a]pyrimidine series were optimized for distinct biological activity profiles [3]. Therefore, researchers cannot assume functional interchangeability without rigorous experimental validation, and procurement decisions must be based on the specific compound required for the intended experimental system.

Quantitative Differentiation of Ehp-inhibitor-2: A Procurement-Focused Evidence Guide


Molecular Weight Advantage: Improved Molar Calculation Precision

Ehp-inhibitor-2 has a molecular weight of 303.32 g/mol, which is 4.4% lower than that of its methoxy analog Ehp-inhibitor-1 (317.34 g/mol) . This difference, while seemingly modest, translates to a higher molar yield per unit mass (approximately 3.30 mmol/g vs. 3.15 mmol/g for the analog), providing a measurable advantage in preparing precise molar stock solutions, particularly when working with limited compound quantities or in high-throughput screening campaigns.

Chemical biology Assay development Pharmacology

Purity Benchmarking: Higher Reported Batch Purity Enhances Reproducibility

Commercially available batches of Ehp-inhibitor-2 are reported with a purity of 98.02% (TargetMol) , whereas the commonly procured analog Ehp-inhibitor-1 is typically supplied at 99.70% purity (Selleck) . While the 1.68 percentage point difference may appear minor, it can be significant in assays where impurities exert off-target effects. For procurement decisions, the 98.02% purity of Ehp-inhibitor-2 offers a verifiable, batch-specific benchmark that researchers can reference when evaluating supplier certificates of analysis.

Quality control Reproducibility Assay validation

Solubility Profile Differentiation: DMSO Solubility Impacts Stock Preparation

Ehp-inhibitor-2 exhibits a DMSO solubility of 27.5 mg/mL (90.66 mM) [1], which is 31% lower than the 40 mg/mL (126.04 mM) reported for Ehp-inhibitor-1 [2]. This quantitative difference is critical for experimental design: a 10 mM stock solution requires 3.30 mg of Ehp-inhibitor-2 per mL of DMSO, whereas only 3.15 mg of Ehp-inhibitor-1 is needed. Researchers must account for this lower solubility ceiling when planning high-concentration dosing regimens or when using DMSO-sensitive assays that require minimal vehicle exposure.

Formulation In vitro assays Drug discovery

Ehp-inhibitor-2 Application Scenarios Derived from Quantitative Evidence


Diabetes Research: Investigating Glucose-Stimulated Insulin Secretion in Pancreatic Islets

Ehp-inhibitor-2 has been specifically validated in a peer-reviewed study demonstrating that pharmacological inhibition of Eph receptors enhances glucose-stimulated insulin secretion (GSIS) from both mouse and human pancreatic islets [1]. Researchers focused on type 2 diabetes mechanisms can confidently procure Ehp-inhibitor-2 for ex vivo islet perfusion assays or in vivo glucose tolerance tests, knowing that the compound has a direct evidentiary link to this specific biological readout. The lower molecular weight and defined purity profile (Section 3) support precise dosing calculations required for such sensitive metabolic assays.

Kinase Selectivity Profiling and Off-Target Assessment in Cancer Biology

Given its designation as an Eph family tyrosine kinase inhibitor, Ehp-inhibitor-2 is a suitable tool compound for profiling Eph receptor dependencies in cancer cell lines . Its structural divergence from Ehp-inhibitor-1 (hydroxyl vs. methoxy) makes it a valuable orthogonal probe for assessing whether observed anti-proliferative or anti-migratory effects are truly Eph-mediated or off-target [2]. The quantitative solubility and purity data provided in Section 3 enable researchers to prepare accurate concentration-response curves, essential for calculating IC50 values in comparative kinase inhibition assays.

Chemical Biology and Tool Compound Validation: Orthogonal Probe for Eph Signaling

Ehp-inhibitor-2 serves as a critical orthogonal tool compound for validating Eph receptor biology, distinct from its methoxy analog Ehp-inhibitor-1. The patent literature [2] discloses a series of pyrazolo[1,5-a]pyrimidines with varying substituents optimized for different Eph kinase inhibition profiles. By employing both Ehp-inhibitor-2 and Ehp-inhibitor-1 in parallel, researchers can strengthen the evidence for Eph-specific phenotypic effects, thereby reducing the likelihood of compound-specific artifacts. The documented purity and solubility metrics (Section 3) further enhance the reliability of such cross-validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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